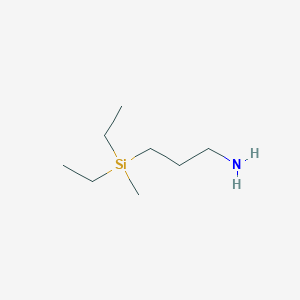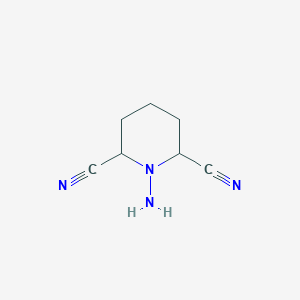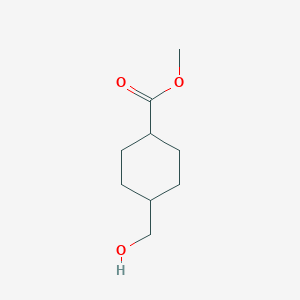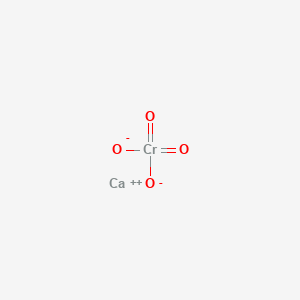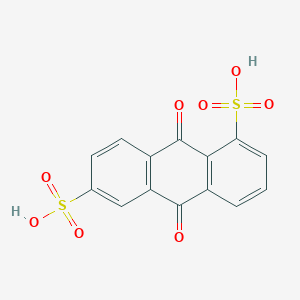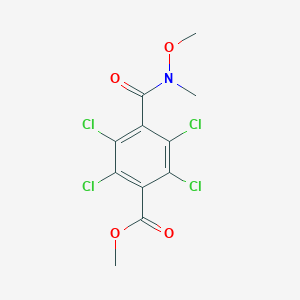
Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester, also known as Euxanthone, is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is a xanthone derivative and has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester is not fully understood, but several studies have suggested that the compound exerts its biological effects through multiple pathways. One proposed mechanism of action is through the inhibition of NF-κB signaling, which is a key regulator of inflammation and cancer progression. This compound has been shown to inhibit the activation of NF-κB and to reduce the expression of downstream target genes.
Another proposed mechanism of action is through the modulation of ROS levels. This compound has been found to increase the production of ROS in cancer cells, leading to oxidative stress and cell death. The compound has also been shown to reduce ROS levels in inflammatory cells, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, and to inhibit tumor growth in animal models. This compound has also been found to reduce the production of pro-inflammatory cytokines and to inhibit the expression of inflammatory genes in vitro and in vivo. In addition, the compound has been shown to exhibit antimicrobial activity against a range of pathogenic bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester is its high potency and specificity. The compound has been found to exhibit potent biological activity at low concentrations, making it an attractive candidate for further research. In addition, this compound has been shown to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making it a versatile compound for scientific research.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is the lack of understanding of its mechanism of action. Although several studies have proposed mechanisms of action, the exact pathways through which this compound exerts its biological effects are not fully understood. In addition, the compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well established.
Zukünftige Richtungen
There are several future directions for research on Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester. One direction is to further elucidate its mechanism of action and to identify its molecular targets. This will provide a better understanding of the pathways through which this compound exerts its biological effects and may lead to the development of more potent and specific analogs.
Another future direction is to investigate the pharmacokinetics and toxicity profile of this compound in vivo. This will provide important information on the safety and efficacy of the compound as a potential therapeutic agent.
Finally, there is potential for the development of this compound as a novel antimicrobial agent. The compound has been shown to exhibit potent activity against a range of pathogenic bacteria and fungi, and further research in this area may lead to the development of new antimicrobial agents for the treatment of infectious diseases.
Synthesemethoden
Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester can be synthesized through the condensation reaction of 2-aminobenzoic acid and ethyl acetoacetate. The reaction is catalyzed by a base such as sodium ethoxide or potassium ethoxide, and the resulting product is then purified through recrystallization. The yield of this reaction is typically high, and the purity of the final product can be confirmed through various analytical techniques, such as NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models.
In addition to its anticancer activity, this compound has also been found to exhibit anti-inflammatory and antimicrobial properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the expression of inflammatory genes in vitro and in vivo. This compound has also been found to exhibit antimicrobial activity against a range of pathogenic bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Eigenschaften
CAS-Nummer |
14899-07-1 |
|---|---|
Molekularformel |
C26H26N2O3 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
ethyl 2-[3-(ethylamino)-6-ethyliminoxanthen-9-yl]benzoate |
InChI |
InChI=1S/C26H26N2O3/c1-4-27-17-11-13-21-23(15-17)31-24-16-18(28-5-2)12-14-22(24)25(21)19-9-7-8-10-20(19)26(29)30-6-3/h7-16,27H,4-6H2,1-3H3 |
InChI-Schlüssel |
HUQCJYVSWCXMJL-UHFFFAOYSA-N |
SMILES |
CCNC1=CC2=C(C=C1)C(=C3C=CC(=NCC)C=C3O2)C4=CC=CC=C4C(=O)OCC |
Kanonische SMILES |
CCNC1=CC2=C(C=C1)C(=C3C=CC(=NCC)C=C3O2)C4=CC=CC=C4C(=O)OCC |
Synonyme |
ethyl 2-(6-ethylamino-3-ethylimino-xanthen-9-yl)benzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



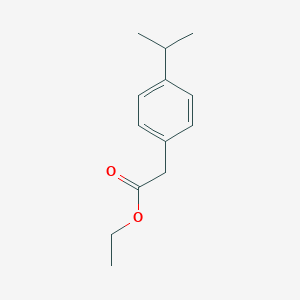


![1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B77207.png)

